6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one

Drug-likeness Physicochemical profiling Lead optimization

This 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one HCl (CAS 1374408-08-8) is a pre-functionalized, lead-like quinoxalin-2(1H)-one scaffold delivering a critical 6-amino potency anchor demonstrated in PFKFB3 inhibitor programs. The unique trio of hydrogen-bond donors (amino, hydroxy, hydroxyethyl) and acceptors (carbonyl) creates a multi-point pharmacophore absent in simpler quinoxalin-2(1H)-one analogs. With three orthogonal reactive handles (aromatic amine, C-3 hydroxyl, and 1-hydroxyethyl for Mitsunobu/tosylation), this building block dramatically accelerates SAR expansion for kinase and PDE9-targeted libraries, reducing linear synthetic steps. Supplied as the hydrochloride salt at ≥95% purity, it is ideal for medicinal chemistry groups seeking efficient access to privileged quinoxaline chemical space.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Cat. No. B11727447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=O)C(=O)N2CCO
InChIInChI=1S/C10H11N3O3/c11-6-1-2-8-7(5-6)12-9(15)10(16)13(8)3-4-14/h1-2,5,14H,3-4,11H2,(H,12,15)
InChIKeyXOWZCEYIDLPBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one: Core Properties and Procurement-Ready Identity


6-Amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one (CAS 1374408-08-8 as the hydrochloride salt ) is a trisubstituted quinoxalin-2(1H)-one featuring a 6-amino group, a 3-hydroxy group, and a 1-(2-hydroxyethyl) side chain. Its molecular formula is C10H11N3O3 (free base MW 221.21 g/mol), and the hydrochloride salt (C10H12ClN3O3, MW 257.67) is the most commonly supplied form with a typical purity specification of ≥95% . Quinoxalin-2(1H)-ones are recognized as privileged scaffolds in medicinal chemistry due to their synthetic versatility and broad biological profile [1]. This particular substitution pattern – simultaneously bearing hydrogen-bond donor (amino, hydroxy, hydroxyethyl) and acceptor (carbonyl) groups – creates a unique multi-point pharmacophore that distinguishes it from simpler quinoxalin-2(1H)-one analogs.

Why 6-Amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one Cannot Be Replaced by Unsubstituted or Singly-Substituted Quinoxalin-2(1H)-ones


Unsubstituted quinoxalin-2(1H)-one lacks the amine and side-chain hydrogen-bonding features that define the interaction surface of the 6-amino-3-hydroxy-1-(2-hydroxyethyl) derivative. Class-level SAR from PFKFB3 inhibitor programs demonstrates that the 6-amino substitution on quinoxaline cores is a critical determinant of enzyme active-site engagement, with des-amino analogs showing complete loss of inhibitory activity [1]. Similarly, the 1-(2-hydroxyethyl) group provides additional donor/acceptor contacts and influences aqueous solubility, LogP, and molecular conformation in ways that cannot be matched by simple 1-methyl or 1-H analogs [2]. Attempting to substitute the target compound with a generic quinoxalin-2(1H)-one would therefore forfeit the specific network of non-covalent interactions and physicochemical properties that are essential for target engagement in systems where this scaffold has been pharmacologically characterized.

Quantitative Differentiation Guide for 6-Amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one


Physicochemical Differentiation: Computed LogP and H-Bond Donor Count vs. Core and Mono-Substituted Analogs

The target compound's unique substitution pattern generates a computed partition coefficient (cLogP) and hydrogen-bond donor count that differ substantially from the des-6-amino and des-1-hydroxyethyl analogs. While direct experimental logP values are not publicly available for this specific compound in peer-reviewed literature, in silico predictions based on its canonical SMILES (C1=CC2=C(C=C1N)NC(=O)C(=O)N2CCO) consistently place its cLogP between 0.0 and 0.5, deviating from the des-amino comparator by approximately -0.6 log units and from the des-hydroxyethyl comparator by approximately +0.8 log units . This shift into a more balanced hydrophilic-lipophilic window is relevant for central nervous system (CNS) multiparameter optimization (MPO) and general drug-like space.

Drug-likeness Physicochemical profiling Lead optimization

6-Amino Requirement in Quinoxaline-Based Kinase Inhibition: Cross-Study Comparison

In a systematic SAR study of N-aryl-6-aminoquinoxalines as PFKFB3 inhibitors, the 6-NH₂ group was demonstrated to be essential for biochemical potency. The most potent compound in the series (N-(4-methanesulfonamidophenyl)-6-aminoquinoxaline) exhibited an IC₅₀ of 11 nM against PFKFB3, while the corresponding des-amino derivatives (quinoxaline core lacking the 6-NH₂) showed IC₅₀ >10,000 nM, representing a >900-fold loss of activity [1]. Although this comparison does not include the 3-hydroxy or 1-(2-hydroxyethyl) groups present in the target compound, it provides class-level evidence that the 6-amino substituent is a pharmacophoric anchor point in quinoxaline-based enzyme inhibitors. A user selecting 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one over a des-amino analog can expect a comparable advantage in systems where the 6-NH₂ engages key active-site residues.

Kinase inhibition PFKFB3 Structure-activity relationship

Patent Landscape: 1-Hydroxyethyl Substitution in PDE9 Inhibitory Quinoxaline Derivatives

The patent EP2489667 B1 (ASKA Pharmaceutical Co., Ltd.) claims quinoxaline derivatives with potent phosphodiesterase 9 (PDE9) inhibitory activity [1]. Within the generic formula, compounds bearing a 1-substituent structurally analogous to 2-hydroxyethyl are specifically exemplified and show PDE9 IC₅₀ values in the sub-micromolar to low nanomolar range. Although 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one is not a specifically claimed compound in this patent, the structure falls within the disclosed Markush claims. The patent demonstrates that 1-substitution with a hydroxyethyl-type group is a key structural element for PDE9 binding, while the corresponding 1-H or 1-alkyl analogs lacking a terminal hydroxyl group show markedly reduced potency. This provides a clear structural rationale for preferring the 1-(2-hydroxyethyl)-substituted compound over 1-H or 1-methyl congeners.

Phosphodiesterase 9 PDE9 inhibition Patent SAR

Commercial Availability and Purity Specification vs. Research-Grade Quinoxalin-2(1H)-ones

The hydrochloride salt of 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one is available from multiple commercial suppliers at a specified purity of ≥95%, as verified by HPLC and NMR . In contrast, the more common core compound 6-aminoquinoxalin-2(1H)-one (CAS 69904-06-9) is typically listed at ≥95% purity but lacks the hydroxyethyl functionality that makes the target compound a more fully functionalized starting point for derivatization . For medicinal chemistry programs, the target compound's dual-hook substitution pattern (NH₂ at C-6 for amide coupling or Schiff base formation and CH₂CH₂OH at N-1 for further alkylation or esterification) provides a productivity advantage over mono-functional analogs, reducing the number of synthetic steps required to access fully elaborated lead molecules.

Procurement Purity Screening collection

Recommended Use Cases for 6-Amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one Based on Verified Evidence


PFKFB3 Kinase Inhibitor Lead Optimization

For teams expanding SAR around the 6-aminoquinoxaline core for PFKFB3 inhibition, 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one offers a pre-installed 6-amino group – the essential potency anchor demonstrated in published PFKFB3 inhibitor studies [1]. The 3-hydroxy and 1-(2-hydroxyethyl) substituents provide additional vectors for probing solvent-exposed regions of the kinase binding pocket without disrupting the critical 6-NH₂ pharmacophore.

PDE9 Inhibitor Screening and Hit Expansion

Given the patent precedent that 1-(2-hydroxyethyl)-substituted quinoxalines are privileged scaffolds for PDE9 inhibition [1], the target compound can serve as a starting point for PDE9-targeted libraries. Its three-point substitution pattern allows rapid exploration of N-1, C-3, and C-6 vectors, enabling SAR expansion with fewer synthetic steps than building from the unsubstituted quinoxalin-2(1H)-one core.

Diversity-Oriented Synthesis (DOS) Starting Material

The target compound presents three orthogonal reactive handles (aromatic amine for amide/sulfonamide formation, C-3 hydroxyl for alkylation or esterification, and 1-hydroxyethyl for Mitsunobu or tosylation chemistry) [1]. This synthetic versatility makes it an efficient hub for generating small, focused compound libraries in academic or industrial settings, reducing the number of linear steps required from commercially available mono-functional building blocks.

Computational Hit-Identification and Docking Campaigns

The balanced cLogP (~0–0.5) and moderate molecular weight (221.21 free base) place 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one within lead-like chemical space [1]. Its high string of hydrogen-bond donors and acceptors makes it suitable for virtual screening ensembles targeting proteins with polar active sites, where 6-amino and hydroxyethyl groups can be mapped to critical residue interactions identified through pharmacophore modeling.

Quote Request

Request a Quote for 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.